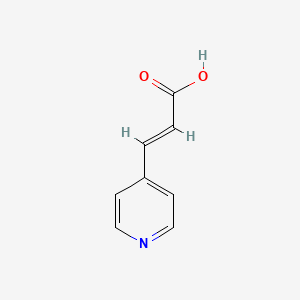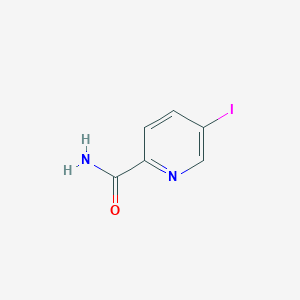
3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-6-oxocyclohex-1-ene-1-carbonitrile is an organic compound with a unique structure characterized by a cyclohexene ring substituted with a nitrile group and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene-1-nitrile.
Oxidation: The cyclohexene-1-nitrile undergoes an allylic oxidation to introduce the ketone functional group.
Reaction Conditions: The oxidation reaction is carried out at substrate loadings of up to 200 mM without the addition of organic cosolvents.
Industrial Production Methods
the use of biocatalysis, particularly with enzymes like unspecific peroxygenases, is a promising approach due to its efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-6-oxocyclohex-1-ene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Unspecific peroxygenases are commonly used for allylic oxidation.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and alcohols can react with the nitrile group under basic conditions.
Major Products
Oxidation: Products include hydroxylated derivatives.
Reduction: Products include alcohol derivatives.
Substitution: Products include substituted amides and esters.
Applications De Recherche Scientifique
3,3-Dimethyl-6-oxocyclohex-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: The compound can be oxidized by enzymes such as unspecific peroxygenases, which introduce hydroxyl groups with high selectivity.
Molecular Targets: The nitrile and ketone groups can interact with nucleophiles and electrophiles, respectively, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarbonitrile: A simpler nitrile compound with similar reactivity.
Cyclohexene-1-carbonitrile: A precursor in the synthesis of 3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile.
3,3-Dimethyl-6-oxocyclohexene-1-carboxylic acid methyl ester: A related compound with a carboxylic acid ester group.
Uniqueness
This compound is unique due to its combination of a nitrile and a ketone group on a cyclohexene ring, which provides distinct reactivity and potential for diverse chemical transformations.
Propriétés
Numéro CAS |
2030310-23-5 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




